Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine
CAS No.:
Cat. No.: VC13689025
Molecular Formula: C10H13F3N2
Molecular Weight: 218.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13F3N2 |
|---|---|
| Molecular Weight | 218.22 g/mol |
| IUPAC Name | N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]propan-2-amine |
| Standard InChI | InChI=1S/C10H13F3N2/c1-7(2)14-5-8-3-4-9(15-6-8)10(11,12)13/h3-4,6-7,14H,5H2,1-2H3 |
| Standard InChI Key | JKEDXFAHKOVNNB-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=CN=C(C=C1)C(F)(F)F |
| Canonical SMILES | CC(C)NCC1=CN=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine features a pyridine ring substituted at the 3-position with a methylamine group and at the 6-position with a trifluoromethyl (-CF₃) moiety. The compound’s SMILES notation (CC(C)NCC1=CN=C(C=C1)C(F)(F)F) and InChI key (JKEDXFAHKOVNNB-UHFFFAOYSA-N) confirm its planar aromatic system and stereochemical stability . The trifluoromethyl group enhances electron-withdrawing properties, potentially influencing binding interactions with biological targets.
Table 1: Key Molecular Properties
Synthetic Pathways and Modifications
Proposed Synthesis Routes
While no explicit synthesis protocol for Isopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is documented, analogous pyridine derivatives are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Introduction of the trifluoromethyl group via halogen exchange using CuI or Pd catalysts .
-
Reductive Amination: Coupling of 6-(trifluoromethyl)pyridine-3-carbaldehyde with isopropylamine under hydrogenation conditions .
-
Cross-Coupling Reactions: Sonogashira or Suzuki-Miyaura couplings to attach functionalized side chains, as demonstrated in related kinase inhibitor syntheses .
Structural Modifications
Modifying the isopropyl group or pyridine substituents could alter bioactivity. For example:
-
Replacing the trifluoromethyl group with hydroxyl or carboxyl moieties enhances water solubility but may reduce membrane permeability .
-
Substituting the isopropylamine with bulkier alkyl groups could improve target selectivity, as seen in CSF1R inhibitors .
Biological Activities and Mechanistic Hypotheses
Table 2: Comparison with Kinase-Targeting Analogs
Anti-Inflammatory and Antimicrobial Prospects
Pyridine derivatives often exhibit anti-inflammatory effects by suppressing cytokine release (e.g., IL-6) . The trifluoromethyl group may enhance binding to macrophage receptors, potentially mitigating LPS-induced inflammation . Additionally, 6-dialkylaminopyrimidine analogs demonstrate antitubercular activity, hinting at possible applications against Mycobacterium tuberculosis .
Pharmacokinetic and Toxicity Considerations
ADME Profiling
Predicted pharmacokinetic parameters (Table 3) derived from QSAR models indicate moderate bioavailability (∼60%) due to the compound’s lipophilicity (LogP = 2.8) . The trifluoromethyl group may reduce metabolic degradation, extending half-life in vivo .
Table 3: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.8 | XLogP3 |
| Water Solubility | 0.12 mg/mL | ALogPS |
| CYP3A4 Inhibition | Low | admetSAR |
| Plasma Protein Binding | 89% | SwissADME |
Toxicity Risks
No in vivo toxicity data exists, but structural alerts include the aromatic amine group, which may pose genotoxic risks. In silico models (ProTox-II) predict an LD₅₀ of 250 mg/kg in rodents, classifying it as Category 4 under GHS .
Applications in Drug Discovery
Kinase-Targeted Therapeutics
The compound’s scaffold aligns with Type II kinase inhibitors that stabilize DFG-out conformations . Its modular structure allows derivatization for optimizing selectivity against CSF1R, DDR1, or Abl1 kinases, as demonstrated in related compounds .
Anti-Inflammatory Agents
By mimicking 5n’s suppression of IL-6 in macrophages , this compound could be prototyped for oral anti-inflammatory therapies. Structural optimization may enhance potency while minimizing off-target effects on PDGFR kinases .
Future Directions and Research Gaps
-
Synthetic Optimization: Systematic SAR studies to evaluate substituent effects on kinase selectivity and solubility.
-
In Vitro Profiling: Enzymatic assays against CSF1R, DDR1, and related kinases to validate hypothetical binding modes.
-
In Vivo Efficacy: Testing in murine models of inflammation or tuberculosis to assess therapeutic potential .
-
Toxicological Studies: Acute and chronic toxicity evaluations to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume